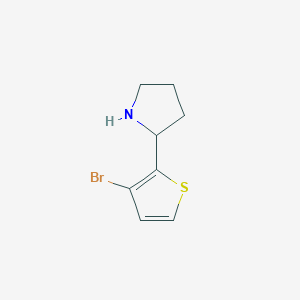
2-(3-Bromothiophen-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromothiophen-2-yl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a 3-bromothiophene group Pyrrolidine is a five-membered nitrogen-containing heterocycle, while thiophene is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)pyrrolidine typically involves the reaction of 3-bromothiophene with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where 3-bromothiophene is treated with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromothiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the pyrrolidine ring can undergo reduction to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
Substitution: Formation of new thiophene derivatives with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrrolidine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-(3-Bromothiophen-2-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-(3-Bromothiophen-2-yl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the heterocyclic rings can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromothiophen-2-yl)methylpyrrolidine
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
2-(3-Bromothiophen-2-yl)pyrrolidine is unique due to the combination of the pyrrolidine and thiophene rings, along with the bromine substituent. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H10BrNS |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)pyrrolidine |
InChI |
InChI=1S/C8H10BrNS/c9-6-3-5-11-8(6)7-2-1-4-10-7/h3,5,7,10H,1-2,4H2 |
InChI Key |
BYIULCHZBJFCBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















